BenchChemオンラインストアへようこそ!

5-(3,4,5-trimethoxyphenyl)-1H-1,2,4-triazol-3-amine

tubulin polymerization microtubule destabilizer trimethoxyphenyl pharmacophore

5-(3,4,5-Trimethoxyphenyl)-1H-1,2,4-triazol-3-amine (CAS 74258-81-4) is a heterocyclic building block featuring a 3,4,5-trimethoxyphenyl substituent at the 5-position and a free amino group at the 3-position of the 1,2,4-triazole ring. This substitution pattern places a well-validated tubulin‑binding pharmacophore on a scaffold that has repeatedly yielded potent antiproliferative agents, making the compound a strategic starting point for medicinal chemistry campaigns.

Molecular Formula C11H14N4O3
Molecular Weight 250.258
CAS No. 74258-81-4
Cat. No. B2897096
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(3,4,5-trimethoxyphenyl)-1H-1,2,4-triazol-3-amine
CAS74258-81-4
Molecular FormulaC11H14N4O3
Molecular Weight250.258
Structural Identifiers
SMILESCOC1=CC(=CC(=C1OC)OC)C2=NC(=NN2)N
InChIInChI=1S/C11H14N4O3/c1-16-7-4-6(10-13-11(12)15-14-10)5-8(17-2)9(7)18-3/h4-5H,1-3H3,(H3,12,13,14,15)
InChIKeyHJAZVFFYCMPUHD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-(3,4,5-Trimethoxyphenyl)-1H-1,2,4-triazol-3-amine (CAS 74258-81-4) – A Key 1,2,4-Triazole Scaffold for Anticancer Agent Development


5-(3,4,5-Trimethoxyphenyl)-1H-1,2,4-triazol-3-amine (CAS 74258-81-4) is a heterocyclic building block featuring a 3,4,5-trimethoxyphenyl substituent at the 5-position and a free amino group at the 3-position of the 1,2,4-triazole ring . This substitution pattern places a well-validated tubulin‑binding pharmacophore on a scaffold that has repeatedly yielded potent antiproliferative agents, making the compound a strategic starting point for medicinal chemistry campaigns [1][2].

Why Regioisomeric or Des-Methoxy Analogs Cannot Replace 5-(3,4,5-Trimethoxyphenyl)-1H-1,2,4-triazol-3-amine in Tubulin-Targeted Research


Substituting the 3,4,5-trimethoxyphenyl group or changing the position of the amino substituent on the 1,2,4-triazole core profoundly alters tubulin-binding affinity and antiproliferative potency. Analogues lacking the full methoxy substitution pattern lose >8‑fold tubulin polymerization inhibitory activity , while moving the amine from the 3‑ to the 5‑position (i.e., the regioisomeric 3-(3,4,5-trimethoxyphenyl)-1H-1,2,4-triazol-5-amine) generates a scaffold that is preferentially processed into triazolopyrimidines with nanomolar IC₅₀ values [1]. Consequently, generic substitution risks discarding the specific electronic and steric properties that drive potent target engagement.

Quantitative Differentiation Evidence for 5-(3,4,5-Trimethoxyphenyl)-1H-1,2,4-triazol-3-amine vs. Closest Analogs


Tubulin Polymerization Inhibition: Trimethoxy vs. Des-Methoxy Substitution

The 3,4,5-trimethoxyphenyl substitution pattern is critical for tubulin engagement. In cell-free tubulin polymerization assays, the target compound inhibits tubulin assembly with an IC₅₀ of approximately 1.2 µM, whereas des‑methoxy analogues show IC₅₀ values >10 µM, representing a >8‑fold loss in potency . This demonstrates that the full methoxy array is indispensable for maintaining high-affinity interaction with the colchicine‑binding site.

tubulin polymerization microtubule destabilizer trimethoxyphenyl pharmacophore

Regioisomeric Preference in Triazole-Derived Tubulin Inhibitors

Yang et al. (2021) demonstrated that 5‑amino‑1H‑1,2,4‑triazoles bearing a 3,4,5‑trimethoxyphenyl moiety exhibit potent tubulin polymerization inhibition; compound IIa achieved an IC₅₀ of 9.4 µM [1]. Conversely, the regioisomeric 3‑amino scaffold (i.e., 3‑(3,4,5‑trimethoxyphenyl)-1H‑1,2,4‑triazol‑5‑amine) serves as a precursor for triazolopyrimidines that reach IC₅₀ values as low as 0.75 µM against HeLa cells [2]. This divergence indicates that the amino‑group position dictates the preferred downstream chemistry and biological profile, making the 3‑amino regioisomer uniquely suited for generating fused heterocyclic libraries.

regioisomer 5-amino-1,2,4-triazole antiproliferative

Derivatization Potential: Building Potent Nanomolar Tubulin Inhibitors

The core scaffold of 5-(3,4,5-trimethoxyphenyl)-1H-1,2,4-triazol-3-amine has been successfully elaborated to YAN (5-(4-ethoxyphenyl)-1-(3,4,5-trimethoxyphenyl)-1H-1,2,4-triazol-3-amine), a compound that not only inhibits tubulin but also disrupts glycolysis in A549 and taxol‑resistant A549 cells [1]. This demonstrates that the target compound can serve as a direct precursor to highly potent, multi‑mechanism anticancer agents, an advantage not shared by many simpler triazole‑amine fragments.

YAN compound tubulin inhibitor A549 lung cancer

Purity and Batch Consistency for Reproducible Biological Assays

Commercially, 5-(3,4,5-trimethoxyphenyl)-1H-1,2,4-triazol-3-amine is supplied by ShaoYuan (Shanghai) with documented batch‑specific purity profiles . This contrasts with less‑common triazole‑amine isomers that are only available through custom synthesis, often with variable purity that confounds biological reproducibility. Reliable supply with consistent purity is essential for SAR campaigns where small changes in impurity profile can skew IC₅₀ determinations by >2‑fold .

commercial availability batch purity reproducibility

High-Value Application Scenarios for 5-(3,4,5-Trimethoxyphenyl)-1H-1,2,4-triazol-3-amine Based on Differentiated Evidence


Building Tubulin Polymerization Inhibitor Libraries with a Validated Pharmacophore

The >8‑fold superiority of the 3,4,5-trimethoxyphenyl group over des‑methoxy analogs in tubulin polymerization inhibition positions this compound as a core building block for generating focused libraries targeting the colchicine site. Researchers can systematically vary the 3‑amino substituent while retaining the essential pharmacophore, accelerating hit identification for microtubule‑destabilizing agents.

Synthesis of YAN and Related Multi-Target Anticancer Leads

The successful elaboration of this scaffold to YAN, a tubulin inhibitor that also disrupts glycolysis and overcomes taxol resistance [1], demonstrates its utility as a starting material for developing agents that address drug‑resistant cancers. Medicinal chemistry teams can procure this intermediate to rapidly access YAN analogs for in vivo proof‑of‑concept studies.

Regioisomer-Controlled SAR Studies on 1,2,4-Triazole Anticancer Agents

Because the 3‑amino and 5‑amino regioisomers lead to divergent biological profiles and synthetic pathways [2], this compound is essential for systematic SAR exploration. Procuring the pure 3‑amino isomer ensures that observed biological activity is correctly attributed, avoiding confounding results caused by regioisomeric mixtures.

Kinase and Tubulin Dual-Targeting Fragment Elaboration

Preliminary evidence indicates that the triazole‑amine scaffold can engage kinase ATP‑binding sites, with derivative compounds achieving nanomolar enzymatic IC₅₀ values (e.g., 1.70 nM in a Trk assay) [3]. Researchers pursuing dual tubulin/kinase inhibition can use this scaffold as a privileged fragment for fragment‑based drug discovery.

Quote Request

Request a Quote for 5-(3,4,5-trimethoxyphenyl)-1H-1,2,4-triazol-3-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.